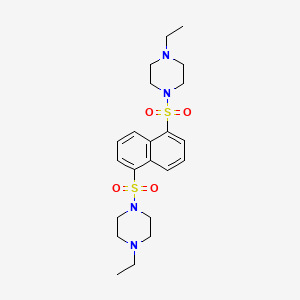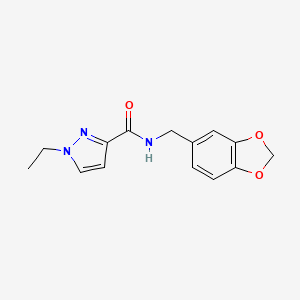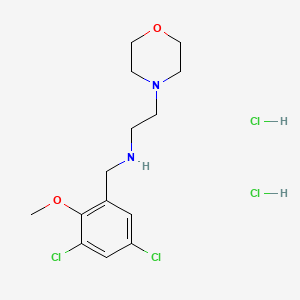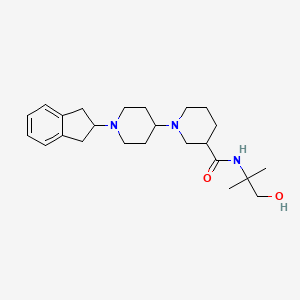
1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-ethylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-ethylpiperazine), commonly referred to as NDS, is a chemical compound that has been widely used in scientific research. NDS is a sulfonamide compound that has two piperazine groups attached to a naphthalene ring.
Mecanismo De Acción
NDS inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. The binding of NDS to the enzyme prevents the conversion of carbon dioxide to bicarbonate, which leads to a decrease in pH. The inhibition of carbonic anhydrase enzymes by NDS has been shown to have both direct and indirect effects on various physiological processes.
Biochemical and Physiological Effects:
NDS has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by NDS has been found to decrease the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. NDS has also been found to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. Additionally, NDS has been shown to have antitumor effects, which can be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NDS in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using NDS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of NDS in scientific research. One potential direction is the development of NDS analogs with improved solubility and selectivity for carbonic anhydrase enzymes. Another potential direction is the investigation of the effects of NDS on other physiological processes, such as inflammation and angiogenesis. Additionally, the potential use of NDS as a therapeutic agent in the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, NDS is a sulfonamide compound that has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. NDS has been found to have various biochemical and physiological effects, including anticonvulsant and antitumor effects. While there are limitations to using NDS in lab experiments, its selectivity for carbonic anhydrase enzymes makes it a valuable tool for studying the effects of carbonic anhydrase inhibition on various physiological processes. Further research into the potential therapeutic applications of NDS is warranted.
Métodos De Síntesis
The synthesis of NDS involves the reaction between 1,5-naphthalenedisulfonyl chloride and 4-ethylpiperazine in the presence of a base. The reaction results in the formation of NDS as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
NDS has been used in various scientific research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in the regulation of pH in cells and tissues. Inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
1-ethyl-4-[5-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-3-23-11-15-25(16-12-23)31(27,28)21-9-5-8-20-19(21)7-6-10-22(20)32(29,30)26-17-13-24(4-2)14-18-26/h5-10H,3-4,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFXFMVKMDVOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)


![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
